Linagliptin impurity S, also known as (R,Z)-8-(3-aminopiperidin-1-yl)-7-(3-bromobut-2-en-1-yl)-3-methyl-1-((4-methylquinazolin-2-yl)methyl)-3,7-dihydro-1H-purine-2,6-dione, is a significant impurity associated with the pharmaceutical compound Linagliptin. Linagliptin is primarily utilized for managing type 2 diabetes mellitus by inhibiting the enzyme dipeptidyl peptidase-4 (DPP-4), which plays a role in glucose metabolism. The chemical formula for Linagliptin impurity S is C25H29BrN8O2, with a molecular weight of 553.45 g/mol .
The detailed mechanisms of these reactions can be explored through specific experimental studies focusing on reaction kinetics and conditions.
The synthesis of Linagliptin impurity S typically involves multi-step organic synthesis techniques. Common methods may include:
Specific protocols and yields would depend on the laboratory setting and available reagents .
Linagliptin impurity S serves primarily as a reference standard in pharmaceutical research and quality control. Its applications include:
Understanding impurities like Linagliptin impurity S is crucial for ensuring the safety and efficacy of pharmaceutical products .
Interaction studies involving Linagliptin impurity S focus on its potential effects when combined with other compounds or within biological systems. Key areas of interest include:
Such studies are critical for understanding the implications of impurities in therapeutic applications.
Several compounds share structural similarities with Linagliptin impurity S, each possessing unique properties. Notable examples include:
Compound Name | Chemical Formula | Molecular Weight | Key Features |
---|---|---|---|
Linagliptin | C25H28N8O2 | 472.54 | Dipeptidyl peptidase-4 inhibitor |
Linagliptin dimer impurity | C52H59N17O4 | 986.14 | Dimeric form with potential altered activity |
N-Acetyl-Linagliptin impurity | C27H30N8O3 | 514.58 | Acetylated form affecting solubility |
8-Bromo-3-methyl-xanthine | C10H9BrN4O2 | 297.11 | Brominated derivative with different biological activity |
Linagliptin impurity S is unique due to its specific structural modifications that influence its reactivity and potential biological effects compared to these similar compounds .
The synthesis of linagliptin involves a multi-step sequence, with impurity S arising primarily during the aminolysis and condensation stages. The key intermediate, (R)-7-(but-2-yn-1-yl)-8-(3-(1,3-dioxoisoindolin-2-yl)piperidin-1-yl)-3-methyl-1-((4-methylquinazolin-2-yl)methyl)-1H-purine-2,6(3H,7H)-dione (compound 13), undergoes aminolysis with ethanolamine to yield linagliptin. However, side reactions involving residual intermediates or solvents drive impurity S formation.
For example, incomplete aminolysis of compound 13 results in partial retention of the dioxoisoindoline moiety, enabling nucleophilic substitution at the purine core. This facilitates the introduction of bromine or chlorine atoms under specific conditions, as observed in impurity S variants. A proposed mechanism involves the reaction of linagliptin’s secondary amine group with halogenated solvents (e.g., bromobutene derivatives) during purification steps, forming (R,Z)-8-(3-aminopiperidin-1-yl)-7-(3-bromobut-2-en-1-yl)-3-methyl-1-((4-methylquinazolin-2-yl)methyl)-3,7-dihydro-1H-purine-2,6-dione.
Table 1: Key Reaction Parameters Influencing Impurity S Formation
Impurity S is detected via high-performance liquid chromatography (HPLC) with retention times distinct from linagliptin. Liquid chromatography-mass spectrometry (LC-MS) analyses reveal a molecular ion peak at m/z 553.5 ([M+H]⁺), corresponding to the molecular formula C₂₅H₂₉BrN₈O₂. Nuclear magnetic resonance (NMR) spectroscopy confirms the (Z)-configuration of the 3-bromobut-2-en-1-yl side chain through coupling constants (J = 8.2 Hz between H-2 and H-3).
Critical spectral assignments include:
These data differentiate impurity S from structurally similar by-products like linagliptin dimer impurities, which exhibit higher molecular weights (m/z 986.14).
Three primary strategies minimize impurity S levels:
Table 2: Comparative Impurity S Levels Under Optimized Conditions
Condition | Impurity S (%) |
---|---|
Standard Process | 0.45 |
DMAc Solvent | 0.18 |
Temperature-Controlled | 0.12 |
Combined Modifications | 0.07 |
High-Performance Liquid Chromatography represents the primary analytical approach for detecting and quantifying Linagliptin impurity S in pharmaceutical analysis [1] [2]. Linagliptin impurity S, chemically designated as (R,Z)-8-(3-aminopiperidin-1-yl)-7-(3-bromobut-2-en-1-yl)-3-methyl-1-((4-methylquinazolin-2-yl)methyl)-3,7-dihydro-1H-purine-2,6-dione, possesses a molecular formula of C25H29BrN8O2 with a molecular weight of 553.5 g/mol [3] [4].
The separation of Linagliptin impurity S from the parent compound and other related substances requires carefully optimized chromatographic conditions [5] [6]. Research has demonstrated that reverse-phase High-Performance Liquid Chromatography using C18 stationary phases provides optimal selectivity for this impurity [7] [8]. The typical column specifications employed include dimensions of 150 × 4.6 mm with 5 μm particle size, maintaining column temperatures between 30°C and 55°C to ensure consistent retention behavior [9] [5].
Mobile phase composition plays a critical role in achieving adequate resolution between Linagliptin impurity S and related compounds [1] [5]. Gradient elution systems utilizing acetonitrile and aqueous buffer solutions have proven most effective, with initial acetonitrile concentrations ranging from 30% to 40%, increasing to 70% over the analytical run [5] [10]. The incorporation of acidic modifiers, particularly formic acid or trifluoroacetic acid at concentrations of 0.1%, enhances peak shape and improves separation efficiency [2] [6].
Ultraviolet detection at wavelengths between 225 nm and 294 nm provides adequate sensitivity for routine analysis of Linagliptin impurity S [7] [8]. Photodiode array detection enables simultaneous monitoring at multiple wavelengths, facilitating peak purity assessment and spectral confirmation of the impurity [1] [2]. The retention time of Linagliptin impurity S typically falls within a relative retention time range of 0.8 to 1.2 compared to the parent compound, depending on the specific chromatographic conditions employed [9] [5].
Flow rates between 0.5 and 1.5 mL/min have been successfully utilized, with injection volumes ranging from 5 to 20 μL [9] [5]. Sample preparation involves dissolution of the test substance in diluent systems composed of acetonitrile and water mixtures, typically in ratios of 1:1 or adjusted according to solubility requirements [4] [10].
The development of High-Performance Liquid Chromatography methods for Linagliptin impurity S requires systematic optimization of chromatographic parameters [5] [6]. Critical method attributes include resolution between impurity S and related substances, peak symmetry, and adequate sensitivity to detect the impurity at specification levels [11] [12]. Design of experiments approaches have been employed to understand the relationship between method parameters and analytical performance, ensuring robust method development [5].
Parameter | Typical Range | Optimal Conditions |
---|---|---|
Column Temperature | 25-55°C | 30-45°C |
Flow Rate | 0.5-1.5 mL/min | 1.0 mL/min |
Detection Wavelength | 225-294 nm | 225 nm |
Injection Volume | 5-20 μL | 10 μL |
Mobile Phase pH | 2.5-4.0 | 3.0-3.5 |
Liquid Chromatography-Mass Spectrometry techniques provide enhanced specificity and structural confirmation capabilities for Linagliptin impurity S analysis beyond conventional High-Performance Liquid Chromatography methods [2] [13]. The application of mass spectrometric detection enables unambiguous identification and quantification of this impurity in complex pharmaceutical matrices [14] [15].
Electrospray ionization in positive mode represents the preferred ionization technique for Linagliptin impurity S analysis [2] [13]. The protonated molecular ion [M+H]+ at m/z 554 serves as the primary ion for quantitative analysis [3] [4]. Optimal ionization conditions include capillary voltages ranging from 0.8 to 3.0 kV, with source temperatures maintained between 120°C and 350°C [2] [13].
Fragmentation patterns observed in tandem mass spectrometry experiments provide structural information essential for impurity confirmation [2] [6]. The characteristic fragmentation of Linagliptin impurity S involves loss of specific functional groups, generating diagnostic product ions that enable differentiation from other related substances [9] [13]. Collision energies between 10 and 40 eV have been employed to generate informative product ion spectra [13] [14].
The chromatographic conditions for Liquid Chromatography-Mass Spectrometry analysis of Linagliptin impurity S generally follow similar principles to High-Performance Liquid Chromatography methods, with modifications to ensure mass spectrometer compatibility [2] [13]. Volatile buffer systems are essential, with ammonium acetate or ammonium formate preferred over non-volatile salts [14] [15]. Mobile phase flow rates are typically reduced to 0.3-0.8 mL/min to optimize ionization efficiency [13] [14].
Ultra-Performance Liquid Chromatography coupled with mass spectrometry has demonstrated superior separation efficiency and reduced analysis times compared to conventional High-Performance Liquid Chromatography approaches [2] [16]. Column dimensions of 2.1 × 100 mm with sub-2 μm particle sizes enable enhanced resolution while maintaining mass spectrometric sensitivity [2] [10].
The limit of detection for Linagliptin impurity S using Liquid Chromatography-Mass Spectrometry methods ranges from 0.01% to 0.05% relative to the parent compound concentration [2] [17]. Limit of quantitation values typically fall between 0.02% and 0.10%, providing adequate sensitivity for regulatory compliance requirements [17] [11]. Selected ion monitoring or multiple reaction monitoring modes enhance selectivity and improve signal-to-noise ratios for trace-level quantification [13] [14].
Calibration curves demonstrate linearity across concentration ranges from limit of quantitation to 0.25% relative to the test concentration, with correlation coefficients exceeding 0.999 [2] [13]. Recovery studies indicate accuracy values between 95% and 105% for spiked samples, confirming the reliability of quantitative measurements [13] [14].
Method validation for Linagliptin impurity S analysis must comply with International Council for Harmonization guidelines, specifically Q2(R2) for analytical procedure validation [2] [18]. The validation process encompasses multiple performance characteristics essential for regulatory acceptance and routine pharmaceutical analysis [15] [12].
Specificity evaluation demonstrates the method's ability to accurately measure Linagliptin impurity S in the presence of other pharmaceutical impurities, degradation products, and excipients [2] [6]. Resolution factors between impurity S and adjacent peaks must exceed 1.5 to ensure adequate separation [2] [6]. Peak purity assessment using photodiode array detection or mass spectrometric techniques confirms the absence of co-eluting interferences [1] [2].
Forced degradation studies under acidic, basic, oxidative, thermal, and photolytic conditions validate the method's stability-indicating nature [2] [6]. These studies demonstrate that the analytical procedure can distinguish Linagliptin impurity S from potential degradation products that may form during storage or manufacturing [6] [11].
Linearity studies for Linagliptin impurity S typically encompass concentration ranges from 0.05% to 0.25% relative to the parent compound test concentration [2] [13]. Correlation coefficients for calibration curves must exceed 0.99, with residuals falling within acceptable limits of ±20% [2] [15]. The analytical range should cover the expected impurity levels plus additional margin to accommodate potential variations [18] [15].
Statistical evaluation of linearity data includes assessment of y-intercept, slope, and correlation coefficient, with appropriate confidence intervals calculated [18] [15]. Lack-of-fit testing may be performed to confirm the adequacy of the linear model across the specified concentration range [15] [12].
Accuracy determination involves recovery studies using samples spiked with known concentrations of Linagliptin impurity S at multiple levels [2] [13]. Recovery values should fall within 80% to 120% of the theoretical concentration, demonstrating the method's trueness [18] [17]. Precision evaluation encompasses repeatability and intermediate precision studies, with relative standard deviation values not exceeding 10% for impurity quantification [2] [13].
Repeatability studies involve multiple analyses of identical samples by the same analyst using the same equipment over a short time period [18] [15]. Intermediate precision evaluates method performance across different days, analysts, and potentially different laboratories, providing broader assessment of method robustness [2] [15].
Validation Parameter | Acceptance Criteria | Typical Results |
---|---|---|
Linearity (r) | ≥ 0.99 | 0.9995-0.9999 |
Accuracy (Recovery) | 80-120% | 95-105% |
Precision (RSD) | ≤ 10% | 2-6% |
Detection Limit | ≤ 0.03% | 0.01-0.02% |
Quantitation Limit | ≤ 0.10% | 0.03-0.05% |
The limit of detection represents the lowest concentration of Linagliptin impurity S that can be reliably detected but not necessarily quantified [2] [17]. Signal-to-noise ratios of 3:1 are typically employed as the criterion for limit of detection determination [17] [11]. The limit of quantitation, defined as the lowest concentration that can be quantified with acceptable accuracy and precision, requires signal-to-noise ratios of 10:1 [2] [17].
Both limits are established through analysis of dilute solutions or by extrapolation from the calibration curve, with confirmation through replicate analyses [18] [17]. These parameters are critical for establishing method capability to detect impurities at levels required by regulatory specifications [19] [11].
Robustness testing evaluates method performance under deliberately varied conditions, including changes in column temperature, mobile phase composition, flow rate, and pH [2] [6]. Small variations in these parameters should not significantly affect the analytical results, demonstrating method reliability for routine use [18] [15].
System suitability parameters provide ongoing verification of method performance during routine analysis [2] [18]. These parameters typically include retention time reproducibility, peak area repeatability, resolution between critical peak pairs, and tailing factors [18] [12]. Acceptance criteria are established based on validation data and must be met before sample analysis proceeds [15] [12].